molecular formula C25H26BrN3O5 B304186 N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304186
M. Wt: 528.4 g/mol
InChI Key: VONBNKIIBDFFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of various enzymes and pathways in the body. The compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the growth of bacteria. The compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its broad spectrum of activity. The compound has been found to be effective against various types of cancer cells, bacteria, and inflammatory diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with 3,4,5-trimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 5-bromo-2-chloropyridine to form the final product.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H26BrN3O5

Molecular Weight

528.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H26BrN3O5/c1-13-21(25(31)29-20-9-8-15(26)12-27-20)22(23-16(28-13)6-5-7-17(23)30)14-10-18(32-2)24(34-4)19(11-14)33-3/h8-12,22,28H,5-7H2,1-4H3,(H,27,29,31)

InChI Key

VONBNKIIBDFFAY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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